molecular formula C16H28N2O B5128212 N'-[4-(4-methoxyphenyl)butan-2-yl]-N,N,N'-trimethylethane-1,2-diamine

N'-[4-(4-methoxyphenyl)butan-2-yl]-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B5128212
M. Wt: 264.41 g/mol
InChI Key: HAZUIYBYHVIOTO-UHFFFAOYSA-N
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Description

N’-[4-(4-methoxyphenyl)butan-2-yl]-N,N,N’-trimethylethane-1,2-diamine is a synthetic organic compound characterized by its unique chemical structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of a methoxyphenyl group attached to a butan-2-yl chain, which is further connected to a trimethylethane-1,2-diamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(4-methoxyphenyl)butan-2-yl]-N,N,N’-trimethylethane-1,2-diamine typically involves multiple steps. One common method is the reduction of Schiff bases, where the starting materials include 4-(4-methoxyphenyl)butan-2-one and N,N,N’-trimethylethane-1,2-diamine. The reaction is carried out in the presence of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reduction techniques. The process is optimized for higher yields and purity, often employing catalysts and advanced purification methods to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

N’-[4-(4-methoxyphenyl)butan-2-yl]-N,N,N’-trimethylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in alcohols or amines .

Scientific Research Applications

N’-[4-(4-methoxyphenyl)butan-2-yl]-N,N,N’-trimethylethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[4-(4-methoxyphenyl)butan-2-yl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-(4-methoxyphenyl)-2-butanone

Uniqueness

N’-[4-(4-methoxyphenyl)butan-2-yl]-N,N,N’-trimethylethane-1,2-diamine is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

N'-[4-(4-methoxyphenyl)butan-2-yl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-14(18(4)13-12-17(2)3)6-7-15-8-10-16(19-5)11-9-15/h8-11,14H,6-7,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZUIYBYHVIOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)N(C)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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